molecular formula C18H22ClNO B3967832 N-1-adamantyl-3-chloro-4-methylbenzamide

N-1-adamantyl-3-chloro-4-methylbenzamide

Cat. No. B3967832
M. Wt: 303.8 g/mol
InChI Key: QONZJANKJJPKRW-UHFFFAOYSA-N
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Description

N-1-adamantyl-3-chloro-4-methylbenzamide is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is a derivative of adamantane, which is a cyclic hydrocarbon that is widely used in the pharmaceutical industry. The synthesis of this compound is a complex process that requires specific reagents and conditions.

Scientific Research Applications

N-1-adamantyl-3-chloro-4-methylbenzamide has been studied for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, this compound has been investigated for its anticancer, antiviral, and antibacterial properties. It has been shown to inhibit the growth of cancer cells and viruses by interfering with their replication and transcription processes. In materials science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks and covalent organic frameworks. In catalysis, this compound has been employed as a ligand for the synthesis of metal complexes that exhibit high catalytic activity in various reactions.

Mechanism of Action

The mechanism of action of N-1-adamantyl-3-chloro-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. In cancer cells, this compound has been shown to inhibit the activity of DNA topoisomerases, which are enzymes that are essential for DNA replication and transcription. In viruses, this compound has been shown to inhibit the activity of RNA-dependent RNA polymerases, which are enzymes that are essential for viral replication. In bacteria, this compound has been shown to inhibit the activity of specific proteins that are involved in cell wall synthesis and cell division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, which is a programmed cell death process. In viruses, this compound has been shown to reduce viral load and inhibit viral replication. In bacteria, this compound has been shown to inhibit cell growth and division. However, the exact biochemical and physiological effects of this compound may vary depending on the specific cell type and experimental conditions.

Advantages and Limitations for Lab Experiments

N-1-adamantyl-3-chloro-4-methylbenzamide has several advantages and limitations for lab experiments. One advantage is its high purity and yield, which allows for reproducible and reliable results. Another advantage is its versatility, as it can be used in various fields such as medicine, materials science, and catalysis. However, one limitation is its complex synthesis method, which requires specific reagents and conditions. Another limitation is its potential toxicity, which may require careful handling and disposal.

Future Directions

There are several future directions for the research and development of N-1-adamantyl-3-chloro-4-methylbenzamide. One direction is the optimization of its synthesis method to improve its yield and scalability. Another direction is the investigation of its potential applications in other fields such as energy storage and environmental remediation. Additionally, the development of new derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with a wider range of applications.

properties

IUPAC Name

N-(1-adamantyl)-3-chloro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-11-2-3-15(7-16(11)19)17(21)20-18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14H,4-6,8-10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONZJANKJJPKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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